Nitroaspirin is classified as a nitric oxide-releasing derivative of acetylsalicylic acid (aspirin). It combines the anti-inflammatory properties of aspirin with the vasodilatory effects of nitric oxide. The compound is recognized for its potential in treating various cardiovascular conditions due to its ability to release nitric oxide in biological systems .
The synthesis of nitroaspirin involves several steps that can be optimized based on existing literature. One common method includes:
The yield and purity of nitroaspirin can be influenced by factors such as temperature, reaction time, and the concentration of reagents used .
The molecular formula of nitroaspirin is , with a molecular weight of approximately 345.28 g/mol .
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of nitroaspirin .
Nitroaspirin undergoes various chemical reactions that are essential for its biological activity:
These reactions are critical for understanding how nitroaspirin exerts its pharmacological effects.
Nitroaspirin's mechanism of action primarily involves the release of nitric oxide upon hydrolysis. This process leads to several beneficial effects:
These mechanisms make nitroaspirin a promising candidate for treating cardiovascular diseases.
These properties are crucial for formulating nitroaspirin into pharmaceutical preparations.
Nitroaspirin has several potential applications in medicine:
Nitroaspirin (NCX 4016) directly and irreversibly inhibits cyclooxygenase enzymes through its acetylated salicylate moiety. Unlike conventional aspirin, which rapidly acetylates serine residues (Ser530 in COX-1; Ser516 in COX-2), Nitroaspirin’s bulky nitric oxide (NO)-donating group slows enzyme inactivation kinetics. Studies using purified ovine COX-1 demonstrate that Nitroaspirin achieves complete enzyme inhibition but requires prolonged exposure compared to aspirin due to steric hindrance from its 3-(nitroxymethyl)phenyl ester structure [2] [5]. This inhibition is irreversible, as confirmed by dialysis experiments showing no COX-1 activity recovery after Nitroaspirin removal [2].
Metabolically deacetylated derivatives (e.g., NCX 4023) lose COX-inhibitory capacity, confirming the essential role of the acetyl group. Conversely, metabolites retaining the acetyl group (e.g., NCX 4017) maintain activity. Notably, reversible COX inhibitors (e.g., indomethacin) block Nitroaspirin’s action, indicating shared access to the enzyme’s catalytic site [5]. The table below summarizes key inhibition characteristics:
Table 1: COX Inhibition Dynamics of Nitroaspirin vs. Aspirin
Characteristic | Nitroaspirin (NCX 4016) | Aspirin |
---|---|---|
Primary Molecular Target | COX-1 (irreversible) | COX-1 (irreversible) |
Inhibition Kinetics | Slower (steric hindrance from NO moiety) | Rapid |
Key Acetylation Site | Ser530 (COX-1) | Ser530 (COX-1) |
Active Metabolites | NCX 4017 (acetyl-retaining) | None |
Reversibility | Irreversible | Irreversible |
Nitroaspirin functions as a prodrug that releases nitric oxide through a multi-step metabolic process. The compound’s O-nitrate ester group undergoes enzymatic hydrolysis (primarily by esterases and glutathione-S-transferases), yielding NO and the de-nitrated salicylate derivative NCX 4023 [3] [9]. Pharmacokinetic studies in rats reveal route-dependent release profiles:
Notably, the NO-donating moiety enhances vascular NO bioavailability independent of endothelial function. This compensates for prostaglandin deficiency caused by COX inhibition, promoting vasodilation and modulating platelet reactivity [8] [9]. The metabolic pathway can be summarized as follows:
Table 2: Metabolic Pathways of Nitroaspirin and NO Release
Metabolic Step | Primary Enzymes/Processes | Bioactive Products |
---|---|---|
Initial Hydrolysis | Esterases (gastric/hepatic) | Deacetylated metabolite (NCX 4023) |
NO Donor Cleavage | Glutathione-S-transferases | Nitric oxide (NO) |
Systemic Metabolites | Oxidation | Nitrites (NO₂⁻)/Nitrates (NO₃⁻) |
Storage Forms in Plasma | Albumin binding | S-Nitrosothiols (RSNO) |
The covalent linkage of aspirin and NO-donating groups creates unique pharmacological synergisms beyond simple additive effects:
Antiplatelet Amplification: While aspirin irreversibly blocks platelet COX-1/thromboxane A₂ (TXA₂), the NO moiety concurrently elevates platelet cyclic GMP (cGMP). This dual pathway inhibits platelet aggregation triggered by both aspirin-sensitive (e.g., arachidonic acid) and aspirin-insensitive agonists (e.g., thrombin) [9] [10].
Anticancer Potentiation: In castration-resistant prostate cancer (PC3) cells, Nitroaspirin induces profound oxidative stress via hydrogen peroxide generation—unlike aspirin or NO donors alone. This triggers mitochondrial depolarization, lipid peroxidation, and DNA damage (increased γH2AX). Concurrently, it downregulates EGFR/PI3K/STAT3 signaling and anti-apoptotic proteins (Bcl-2, XIAP, survivin), enhancing caspase-3/PARP cleavage [6] [10].
Anti-inflammatory Modulation: Nitroaspirin uniquely inhibits NF-κB and caspase-1 (interleukin-1β convertase), molecular regulators not targeted by aspirin alone. This broad-spectrum activity suppresses inflammatory cytokine cascades at multiple levels, explaining its superior efficacy in carrageenan-induced edema models compared to equimolar aspirin [4] [9].
Table 3: Molecular Synergisms of Nitroaspirin’s Components
Therapeutic Effect | Aspirin Moiety Contribution | NO Moiety Contribution | Synergistic Outcome |
---|---|---|---|
Platelet Inhibition | Blocks TXA₂ synthesis | Elevates cGMP, inhibits P-selectin | Enhanced inhibition of aggregation |
Anticancer Activity | Moderate COX inhibition | ROS generation, mitochondrial stress | Downregulated EGFR/PI3K/STAT3 pathways |
Anti-inflammatory Action | COX-dependent prostaglandin reduction | NF-κB/caspase-1 inhibition | Suppressed cytokine maturation |
Vascular Function | Reduced vasodilatory prostaglandins | Direct NO-mediated vasodilation | Preserved blood flow |
The integration of NO release with COX inhibition enables Nitroaspirin to target interconnected inflammatory-thrombotic pathways while mitigating aspirin-induced vascular compromise—a mechanistic foundation for its investigation in atherosclerosis and cancer [6] [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7